BenchChemオンラインストアへようこそ!

6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Lipophilicity ADME Lead optimization

6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 142499-65-8) is a heterocyclic compound belonging to the 2-oxo-1,2-dihydropyridine-3-carbonitrile (3-cyanopyridone) class, featuring a pyridin-2-one core with a nitrile at position 3 and a 3-chlorophenyl substituent at position 6. With molecular formula C₁₂H₇ClN₂O, molecular weight 230.65 g/mol, and computed LogP of 1.73–1.91, this compound serves as a versatile synthetic intermediate and privileged scaffold in drug discovery programs targeting kinases, phosphodiesterases, proteases, and cancer cell proliferation.

Molecular Formula C12H7ClN2O
Molecular Weight 230.65
CAS No. 142499-65-8
Cat. No. B2377393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
CAS142499-65-8
Molecular FormulaC12H7ClN2O
Molecular Weight230.65
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=CC=C(C(=O)N2)C#N
InChIInChI=1S/C12H7ClN2O/c13-10-3-1-2-8(6-10)11-5-4-9(7-14)12(16)15-11/h1-6H,(H,15,16)
InChIKeyCEXONEQUNDRHAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 142499-65-8): A Meta-Chlorophenyl 3-Cyanopyridone Building Block for Medicinal Chemistry


6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 142499-65-8) is a heterocyclic compound belonging to the 2-oxo-1,2-dihydropyridine-3-carbonitrile (3-cyanopyridone) class, featuring a pyridin-2-one core with a nitrile at position 3 and a 3-chlorophenyl substituent at position 6 [1]. With molecular formula C₁₂H₇ClN₂O, molecular weight 230.65 g/mol, and computed LogP of 1.73–1.91, this compound serves as a versatile synthetic intermediate and privileged scaffold in drug discovery programs targeting kinases, phosphodiesterases, proteases, and cancer cell proliferation . The 3-cyanopyridone motif is recognized as a pharmacologically relevant framework that has yielded clinical candidates and tool compounds across multiple therapeutic areas [2].

Why 6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Cannot Be Replaced by Its 2-Chloro or 4-Chloro Positional Isomers


The position of the chlorine substituent on the 6-phenyl ring of the 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold exerts a decisive influence on both physicochemical properties and downstream biological performance. The meta-chlorophenyl (3-Cl) isomer uniquely balances lipophilicity (LogP 1.73–1.91) between the sterically hindered ortho isomer (LogP 1.73) and the more lipophilic para isomer (LogP 2.57), yielding a ΔLogP of approximately −0.66 relative to the para variant [1]. This LogP difference translates into measurably distinct solubility, membrane permeability, and pharmacokinetic profiles in derived bioactive molecules [2]. Furthermore, the 3-chloro substitution pattern directs electrophilic aromatic substitution and cross-coupling reactions to different positions on the pendant phenyl ring compared to the 2-chloro and 4-chloro isomers, directly affecting the accessible chemical space for library synthesis [3]. In medicinal chemistry campaigns—such as those targeting human leukocyte elastase (HLE) where 6-aryl substitution was shown to be critical for binding affinity—the choice of chlorophenyl isomer is not interchangeable without re-optimizing the entire SAR series [4].

Quantitative Differentiation Evidence for 6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Against Closest Analogs


LogP Differentiation: Meta-Chlorophenyl (3-Cl) Exhibits ~0.66 LogP Units Lower Lipophilicity Than Para-Chlorophenyl (4-Cl) Isomer

The target compound (3-Cl, CAS 142499-65-8) has a computed LogP of 1.73–1.91, measured at 1.73 by ChemSpace [1] and 1.91 by ChemSrc . The para-chlorophenyl positional isomer (4-Cl, CAS 23148-51-8) has a computed LogP of 2.57 from ChemSrc under the same calculation methodology . This yields a ΔLogP of approximately −0.66 to −0.84, indicating the meta isomer is substantially less lipophilic. The ortho-chlorophenyl isomer (2-Cl, CAS 147283-46-3) has a ChemSpace LogP of 1.73, virtually identical to the meta isomer [2], suggesting that the key differentiation in lipophilicity is meta/ortho versus para, rather than meta versus ortho alone.

Lipophilicity ADME Lead optimization

Boiling Point Differentiation: Meta-Chlorophenyl Isomer Exhibits ~14 °C Higher Boiling Point Than Para Isomer

The target 3-chlorophenyl compound has a computed boiling point of 472.8 ± 45.0 °C at 760 mmHg , while the 4-chlorophenyl isomer has a computed boiling point of 458.6 °C at 760 mmHg . This 14.2 °C difference, though modest, reflects distinct intermolecular interaction profiles arising from the different dipole moment orientation of the meta-substituted chlorophenyl ring. The higher boiling point of the meta isomer may confer marginally greater thermal stability during high-temperature synthetic transformations or vacuum distillation purification.

Thermal stability Purification Process chemistry

PDE3 Inhibitory Scaffold Validation: 2-Oxo-1,2-dihydropyridine-3-carbonitrile Derivative DF492 Shows 1.72-Fold Superior PDE3 Inhibition Versus Clinical Drug Milrinone

A novel 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative (DF492)—constructed on the same 3-cyanopyridone scaffold as the target compound—was evaluated for PDE3 enzyme inhibition using a validated tandem mass spectrometry (MS/MS) assay and compared head-to-head with milrinone, a clinically approved PDE3 inhibitor [1]. DF492 exhibited an IC₅₀ of 409.5 nM, while milrinone showed an IC₅₀ of 703.1 nM under identical assay conditions, representing a 1.72-fold improvement in potency. Molecular docking studies attributed the enhanced inhibition to bulkier decorating fragments on the 2-oxo-1,2-dihydropyridine-3-carbonitrile core that shift affinity toward the PDE3A isoform [1].

Phosphodiesterase inhibition Cardiovascular cAMP signaling

Cytotoxic Scaffold Validation: Trisubstituted 2-Oxo-1,2-dihydropyridine-3-carbonitrile Analog 24 Demonstrates 2.5-Fold Greater Cytotoxicity Than Doxorubicin Against HT29 Colon Carcinoma

In a systematic SAR study of 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles—direct structural descendants of the target compound scaffold—compound 24 emerged as the most active cytotoxic agent, being 2.5 times more active than doxorubicin against the colon HT29 carcinoma cell line [1]. The same compound was equipotent to ampicillin against Staphylococcus aureus and Escherichia coli, and displayed antifungal activity comparable to clotrimazole [1]. Thirteen of the synthesized compounds exhibited cytotoxic potential across a panel of three human tumor cell lines, establishing the 3-cyanopyridone core as a validated anticancer scaffold [1].

Anticancer Cytotoxicity Colon carcinoma

PIM-1 Kinase Inhibition Scaffold Validation: 2-Oxo-1,2-dihydropyridine-3-carbonitrile Derivatives Exhibit Submicromolar PIM-1 Inhibitory Activity with Low Cytotoxicity

Seven analogues of 1,2-dihydropyridine-3-carbonitrile derivatives were evaluated for recombinant PIM-1 kinase inhibition using an MTT assay [1]. The 2-oxo series compound IIc demonstrated an IC₅₀ of 433.71 nM, while the most potent compound Ic (a 2-imino analogue) showed an IC₅₀ of 111.01 nM—a 3.9-fold difference attributable to the 2-oxo versus 2-imino substitution at the pyridine ring [1]. Critically, all active compounds exhibited low cytotoxicity against the HT-29 cell line (IC₅₀ > 130 μM), yielding a therapeutic selectivity window exceeding 300-fold for the 2-imino series and approximately 300-fold for the 2-oxo series [1]. The PIM-1 inhibitory potency ranking across the series was Ic > IIa > Ia > IIb > Ib > IId > IIc [1].

PIM-1 kinase Cancer therapy Serine/threonine kinase

Human Leukocyte Elastase Derivatization Potential: N1-Functionalized Derivative of the 6-(3-Chlorophenyl) Scaffold Achieves Single-Digit Nanomolar HLE Inhibition (Ki = 3.5 nM)

An N1-substituted derivative incorporating the 6-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine core—specifically {6-(3-Chloro-phenyl)-2-oxo-1-[(3,3,3-trifluoro-1-isopropyl-2-oxo-propylcarbamoyl)-methyl]-1,2-dihydro-pyridin-3-yl}-carbamic acid benzyl ester (ChEMBL CHEMBL325234, BindingDB BDBM50037338)—displayed a Ki of 3.5 nM against human leukocyte elastase (HLE) [1]. This binding affinity was curated by ChEMBL from primary literature and places the compound among the most potent nonpeptidic HLE inhibitors built on the 3-amino-2-pyridone template [1][2]. The 6-(3-chlorophenyl) substitution on the pyridone ring was identified in a related SAR study as critical for engaging the S1 hydrophobic pocket of HLE, with the pyridone carbonyl and 3-position NH forming key hydrogen bonds to Val-216 [2].

Neutrophil elastase Inflammation Serine protease

Optimal Research and Industrial Application Scenarios for 6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile


Kinase-Focused Medicinal Chemistry Library Synthesis Requiring a 3-Cyanopyridone Core with Moderate Lipophilicity

When designing compound libraries targeting serine/threonine kinases such as PIM-1—where the 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold has demonstrated submicromolar inhibitory activity (IC₅₀ 111–434 nM) with >300-fold selectivity over cytotoxicity [1]—the 6-(3-chlorophenyl) derivative provides an optimal starting point. Its LogP of 1.73–1.91 offers a balanced lipophilicity profile compared to the more lipophilic 4-chlorophenyl isomer (LogP 2.57), enabling better aqueous solubility and reduced off-target promiscuity in kinase profiling panels [2]. The 3-chloro substituent leaves the para and ortho positions of the pendant phenyl ring available for further functionalization, maximizing chemical space exploration.

PDE3-Targeted Cardiovascular Drug Discovery Leveraging the 2-Oxo-1,2-dihydropyridine-3-carbonitrile Pharmacophore

The demonstration that a 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative (DF492) achieves 1.72-fold greater PDE3 inhibition than the clinical drug milrinone (IC₅₀ 409.5 nM vs 703.1 nM) validates this scaffold for cardiovascular and antiplatelet drug development [3]. The target compound serves as the unelaborated core that, upon N1-functionalization and further decoration, can yield PDE3A-selective inhibitors. For procurement, the 3-chlorophenyl variant is preferred when the target binding pocket favors a meta-substituted aryl group for optimal hydrophobic packing, as supported by molecular docking studies showing that bulkier fragments on the 3-cyanopyridone core enhance PDE3A affinity [3].

Anticancer Lead Optimization Programs Targeting Colon Carcinoma and Multi-Drug Resistant Phenotypes

Building on the finding that 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile analog 24 exhibited 2.5-fold greater cytotoxicity than doxorubicin against HT29 colon carcinoma [4], the target compound is the logical starting material for synthesizing focused libraries around the 6-(3-chlorophenyl) substitution. The 3-chlorophenyl group may recapitulate or exceed the activity of other aryl substitutions explored in the Faidallah et al. study, while the nitrile at position 3 and the free NH at position 1 provide orthogonal synthetic handles for parallel diversification. Procurement of this specific isomer—rather than the 2-Cl or 4-Cl variants—ensures that the chlorine atom is positioned to engage in halogen bonding or hydrophobic contacts as dictated by the target binding site geometry.

Human Neutrophil Elastase Inhibitor Development Utilizing the 6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine Pharmacophore

The N1-functionalized derivative of the target compound (BDBM50037338) achieving a Ki of 3.5 nM against HLE [5] establishes the 6-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine scaffold as a privileged template for designing nonpeptidic elastase inhibitors. This is directly relevant for respiratory disease programs targeting emphysema, cystic fibrosis, and acute lung injury. The meta-chlorine substitution pattern was shown in structural studies to be compatible with the S1 pocket geometry of HLE [6]. Researchers pursuing HLE inhibitor programs should prioritize the 3-chlorophenyl isomer to maintain consistency with the established SAR that produced the most potent congeners.

Quote Request

Request a Quote for 6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.